1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine
Description
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-5-6(4-9-10)7(8)2-3-7/h4-5H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJBIEVIQPWJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256809 | |
| Record name | 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338494-61-3 | |
| Record name | 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338494-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine
Abstract
This technical guide provides a detailed methodology for the synthesis and characterization of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine, a novel small molecule incorporating the medicinally significant pyrazole and cyclopropylamine scaffolds. These moieties are prevalent in numerous pharmacologically active agents, valued for their unique conformational constraints and metabolic stability.[1][2] This document outlines a robust, multi-step synthetic pathway, provides detailed, step-by-step experimental protocols, and describes the necessary analytical techniques for structural verification and purity assessment. The causality behind critical experimental choices is explained to provide researchers with a deeper understanding of the process. This guide is intended for an audience of researchers, medicinal chemists, and professionals in drug development.
Introduction and Strategic Importance
The fusion of a pyrazole ring with a cyclopropylamine group creates a compelling molecular architecture for drug discovery. The pyrazole nucleus is a versatile heterocyclic motif found in numerous approved drugs, known for its ability to engage in various biological interactions and its metabolic stability.[2][3] The cyclopropylamine moiety is a bioisostere for larger groups and introduces conformational rigidity, which can enhance binding affinity and selectivity for biological targets.
The target molecule, this compound, is of particular interest as a building block for creating more complex molecules with potential therapeutic applications, including but not limited to inhibitors of enzymes or modulators of receptors.[4] This guide details a proposed, reliable synthetic route starting from commercially available materials.
Retrosynthetic Analysis and Pathway Design
A logical retrosynthetic analysis is key to designing an efficient synthesis. The target amine can be disconnected at the C-N bond, revealing a cyclopropanecarbonitrile as a key precursor. This nitrile can be formed from an α,β-unsaturated nitrile, which in turn derives from a core pyrazole building block, 1-(1-Methyl-1H-pyrazol-4-yl)ethanone. This ketone can be synthesized from the foundational 1-methyl-1H-pyrazole. This multi-step approach allows for purification and characterization at each stage, ensuring the integrity of the final product.
The proposed forward synthesis is therefore structured as follows:
-
Friedel-Crafts Acylation: Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone.
-
Horner-Wadsworth-Emmons Reaction: Formation of 3-(1-Methyl-1H-pyrazol-4-yl)but-2-enenitrile.
-
Corey-Chaykovsky Reaction: Cyclopropanation to yield 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanecarbonitrile.
-
Nitrile Reduction: Final reduction to the target amine, this compound.
The overall synthetic workflow is visualized below.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, with clear endpoints and purification steps. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone
This step employs a Friedel-Crafts acylation, a classic and reliable method for installing acyl groups onto aromatic systems. Pyrazoles preferentially undergo electrophilic substitution at the C4 position, making this a regioselective transformation.[3]
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in dry dichloromethane (DCM, 5 mL/mmol) under a nitrogen atmosphere at 0 °C, add acetyl chloride (1.1 eq.) dropwise.
-
Stir the mixture for 15 minutes at 0 °C to form the acylium ion complex.
-
Add a solution of 1-methyl-1H-pyrazole (1.0 eq.) in dry DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the title compound as a solid.
Step 2: Synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)but-2-enenitrile
The Horner-Wadsworth-Emmons (HWE) reaction is utilized for its high efficiency in forming α,β-unsaturated nitriles from ketones and its superior yields compared to the Wittig reaction, as the phosphate byproduct is water-soluble and easily removed.
Protocol:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in dry tetrahydrofuran (THF) at 0 °C under nitrogen, add diethyl cyanomethylphosphonate (1.2 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes until gas evolution ceases.
-
Cool the resulting clear solution back to 0 °C and add a solution of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone (1.0 eq.) in dry THF dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction with saturated ammonium chloride solution (NH₄Cl).
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude residue via flash chromatography to afford the unsaturated nitrile.
Step 3: Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanecarbonitrile
The Corey-Chaykovsky reaction is an excellent method for converting electron-deficient alkenes into the corresponding cyclopropanes. It involves the addition of a sulfur ylide across the double bond.
Protocol:
-
Prepare the sulfur ylide: To a suspension of trimethylsulfoxonium iodide (1.5 eq.) in dry dimethyl sulfoxide (DMSO) under nitrogen, add sodium hydride (NaH, 1.5 eq.) portion-wise.
-
Stir the mixture at room temperature for 1 hour until a homogenous solution is formed.
-
Add a solution of 3-(1-Methyl-1H-pyrazol-4-yl)but-2-enenitrile (1.0 eq.) in dry DMSO dropwise to the ylide solution.
-
Heat the reaction to 50 °C and stir for 8-12 hours. Monitor by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash extensively with water to remove DMSO, then with brine. Dry over Na₂SO₄ and concentrate.
-
Purify by flash chromatography to isolate the cyclopropanecarbonitrile.
Step 4: Synthesis of this compound
The final step is the reduction of the nitrile to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation. Alternatively, catalytic hydrogenation offers a milder, scalable option.
Protocol (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ (2.0 eq.) in dry THF at 0 °C under nitrogen, add a solution of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanecarbonitrile (1.0 eq.) in dry THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the cautious, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude amine can be further purified by conversion to its hydrochloride salt or by careful chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine to prevent streaking).
The reduction mechanism is a classic nucleophilic addition of hydride to the electrophilic carbon of the nitrile, followed by workup to yield the primary amine.
Figure 2: Simplified mechanism for the LiAlH₄ reduction of a nitrile.
Characterization
Thorough characterization is essential to confirm the structure and assess the purity of the final compound. The following data are representative of what would be expected for this compound.
| Analysis Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.4-7.5 (2H, s, pyrazole CH ), 3.8 (3H, s, N-CH ₃), 1.8-2.0 (2H, br s, NH ₂), 0.9-1.1 (2H, m, cyclopropane CH ₂), 0.7-0.9 (2H, m, cyclopropane CH ₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~138 (pyrazole C -H), ~128 (pyrazole C -H), ~118 (pyrazole quaternary C ), 39 (N-C H₃), 35 (cyclopropane quaternary C ), 15 (cyclopropane C H₂) |
| Mass Spec (ESI+) | m/z calculated for C₈H₁₃N₃ [M+H]⁺: 152.1182; Found: 152.1185 |
| HPLC Purity | >95% (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA) |
Conclusion
This guide presents a comprehensive and logically structured approach to the synthesis and characterization of this compound. By breaking down the synthesis into four manageable steps and providing detailed, reasoned protocols, this document serves as a valuable resource for researchers in medicinal chemistry and organic synthesis. The described pathway is robust and relies on well-established, high-yielding reactions, ensuring a reliable supply of this important chemical building block for further drug discovery efforts.
References
-
Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. Asian Journal of Chemistry. Available at: [Link]
-
Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
The Synthesis Of Vinylcyclopropane-based Pyrazolone And Pyrazole-fused Pyranone Oxime Alkaloids. Globe Thesis. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Pyrazole and its Derivatives: Chemistry and Biological Importance. Bentham Science. Available at: [Link]
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Recent Advances in Pyrazole Synthesis. Organic Chemistry Portal. Available at: [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine Scaffold: A Technical Guide to a Privileged Element in Modern Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, integral to a multitude of FDA-approved therapeutics.[1] This technical guide delves into the chemical significance and therapeutic potential of a specific, yet broadly relevant, pyrazole derivative: 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine. While not a drug in its own right, this compound exemplifies a privileged structural motif. We will explore its synthetic accessibility, the strategic importance of its constituent parts—the N-methylated pyrazole and the cyclopropylamine moiety—and its role as a versatile building block in the design of targeted therapies, particularly in the realm of oncology. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.
Introduction: The Pyrazole Core in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a vast array of biologically active compounds.[2][3] Its prevalence stems from a combination of favorable properties:
-
Aromatic Stability: The pyrazole ring is aromatic, conferring metabolic stability.
-
Hydrogen Bonding Capabilities: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[4]
-
Tunable Electronics and Lipophilicity: The substitution pattern on the pyrazole ring allows for fine-tuning of its electronic properties and lipophilicity, crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[5]
-
Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic systems, such as phenyl rings, to improve properties like solubility and metabolic stability.[6]
The 1-methylpyrazole variant, in particular, has gained prominence in recent years. The methylation at the N1 position blocks potential tautomerization and provides a fixed vector for substitution, which can be crucial for maintaining a specific binding orientation within a target protein.[5] This methylation also tends to enhance metabolic stability.
The Strategic Importance of the this compound Scaffold
The title compound combines the N-methylated pyrazole with a cyclopropanamine group. The cyclopropyl ring introduces conformational rigidity and a three-dimensional character that can be advantageous for fitting into specific binding pockets and improving metabolic stability. The primary amine provides a key attachment point for further chemical elaboration, making this compound a valuable building block for creating libraries of more complex molecules.
Synthetic Strategies and Methodologies
While a specific, dedicated synthesis for this compound is not extensively documented in the literature, its preparation can be approached through established methods for pyrazole synthesis and subsequent functionalization. A plausible and efficient synthetic route is outlined below.
General Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from readily available precursors. The core pyrazole ring is typically formed first, followed by the introduction of the cyclopropanamine moiety.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine Interactions with Lysine-Specific Demethylase 1 (LSD1): A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of the molecular interactions between the small molecule inhibitor, 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine, and its biological target, Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation through the demethylation of histone H3 at lysines 4 and 9 (H3K4/K9), making it a compelling target for anticancer therapies. The cyclopropylamine moiety is a known pharmacophore for irreversible inhibition of LSD1 via covalent modification of the FAD cofactor. This guide will detail a multi-step computational workflow, including homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations, to elucidate the binding mechanism, identify key interacting residues, and quantify the stability of the inhibitor-protein complex. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and drug design.
Introduction: The Significance of Targeting LSD1 with Cyclopropylamine Inhibitors
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator that removes methyl groups from mono- and di-methylated histone H3 lysine 4 and 9.[1][2][3] The catalytic activity of LSD1 is dependent on a flavin adenine dinucleotide (FAD) cofactor.[2][3] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), prostate, and breast cancer, by promoting cell proliferation and survival.[4][5] Consequently, the development of potent and selective LSD1 inhibitors has emerged as a promising therapeutic strategy.
A prominent class of LSD1 inhibitors is based on the cyclopropylamine scaffold, exemplified by the antidepressant drug tranylcypromine (TCP).[6][7][8] These inhibitors act as mechanism-based inactivators, forming a covalent adduct with the FAD cofactor in the enzyme's active site, leading to irreversible inhibition.[6][7] The molecule of interest, this compound, belongs to this class. Understanding the precise molecular interactions that govern the binding of this inhibitor to LSD1 is paramount for the rational design of next-generation inhibitors with improved potency and selectivity. In silico modeling provides a powerful and cost-effective approach to dissect these interactions at an atomic level.
The In Silico Modeling Workflow: A Step-by-Step Guide
The following sections outline a detailed, multi-stage computational workflow designed to comprehensively model the interaction between this compound and LSD1.
System Preparation: Laying the Foundation for Accurate Modeling
The accuracy of any in silico model is critically dependent on the quality of the initial structures. This preparatory phase involves obtaining and refining the three-dimensional coordinates of both the LSD1 protein and the inhibitor.
2.1.1. Protein Structure Preparation
The starting point for our modeling is the experimentally determined crystal structure of LSD1. The Protein Data Bank (PDB) is the primary repository for such structures. For this study, we will utilize a high-resolution crystal structure of human LSD1 in complex with a cyclopropylamine-based inhibitor to serve as a template. A suitable PDB entry would be, for example, 2Z5U or 2UXX, which show LSD1 in complex with tranylcypromine derivatives.[9][10]
Experimental Protocol: Protein Preparation
-
PDB Structure Selection and Download:
-
Navigate to the RCSB Protein Data Bank (rcsb.org).
-
Search for "LSD1" or "KDM1A".
-
Select a human LSD1 structure, preferably in complex with a cyclopropylamine inhibitor, with a resolution of less than 2.5 Å. Download the PDB file.
-
-
Initial Structure Cleanup:
-
Load the PDB file into a molecular visualization and editing software such as UCSF Chimera, PyMOL, or Discovery Studio.[11][12]
-
Remove all non-essential molecules, including water, ions, and any co-crystallized ligands that are not the FAD cofactor.
-
Inspect the protein for missing residues or atoms. If significant portions are missing, homology modeling may be necessary, although for well-characterized proteins like LSD1, complete structures are often available.
-
-
Protonation and Optimization:
-
Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This should be done at a physiological pH (e.g., 7.4).
-
Assign appropriate protonation states to titratable residues like histidine, aspartate, and glutamate. This can be guided by computational tools such as H++ or PROPKA.
-
Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. Use a suitable force field such as AMBER or CHARMM.[5]
-
2.1.2. Ligand Structure Preparation
A high-quality 3D structure of this compound is essential for accurate docking.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion:
-
Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Alternatively, search for the compound in chemical databases like PubChem. While a direct entry for this specific molecule may not be available, a closely related structure can be used and modified. For instance, the PubChem CID for N-[(1-methyl-1h-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride (CID 44827714) can serve as a starting point.[13]
-
Convert the 2D structure to a 3D conformation using a program like Open Babel or the 3D structure generation tools within molecular modeling suites.
-
-
Ligand Optimization and Charge Assignment:
-
Perform a geometry optimization of the 3D ligand structure using a quantum mechanics method (e.g., DFT with a basis set like B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., GAFF).
-
Calculate partial atomic charges for the ligand. The RESP or AM1-BCC methods are commonly used to generate high-quality charges compatible with AMBER force fields.
-
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[14] Given that our inhibitor is a cyclopropylamine derivative, we will perform covalent docking to model the formation of the adduct with the FAD cofactor.
Experimental Protocol: Covalent Molecular Docking
-
Define the Binding Site:
-
The binding site is defined as the region around the FAD cofactor in the LSD1 active site.
-
A grid box encompassing the active site cavity should be generated. The dimensions of the grid box should be sufficient to allow the ligand to rotate and translate freely. Key residues to include in the grid box are those known to interact with other cyclopropylamine inhibitors, such as Val333, His564, Lys661, Tyr761, and Ala809.[9][15]
-
-
Perform Covalent Docking:
-
Utilize a docking program that supports covalent docking, such as AutoDock, GOLD, or Schrödinger's Glide.
-
Specify the reactive atom on the ligand (the nitrogen of the cyclopropylamine) and the reactive atom on the FAD cofactor (the N5 atom of the isoalloxazine ring).
-
The docking algorithm will then sample different conformations of the ligand and form a covalent bond with the FAD, scoring the resulting poses.
-
-
Analyze Docking Results:
-
The docking results will be a series of ligand poses ranked by a scoring function. The scoring function estimates the binding affinity.
-
Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable.
-
The ideal pose will show the cyclopropylamine moiety covalently attached to the FAD, with the methyl-pyrazole group occupying the hydrophobic pocket and potentially forming favorable interactions with surrounding residues.
-
Predicted Interactions for this compound in the LSD1 Active Site:
| Ligand Moiety | Predicted Interacting Residues in LSD1 | Interaction Type |
| Cyclopropylamine | FAD cofactor (N5 atom) | Covalent Bond |
| 1-Methyl-1H-pyrazole | Val333, Phe538, Tyr761, Ala809 | Hydrophobic/Van der Waals |
| Pyrazole Nitrogen | Potential for hydrogen bonding with backbone or sidechain atoms | Hydrogen Bond |
| Amine Group | Asp555, His564 | Hydrogen Bond/Electrostatic |
Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction
While molecular docking provides a static snapshot of the binding pose, molecular dynamics simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[16][17] This provides a more realistic representation of the system in a solvated environment and allows for the assessment of the stability of the predicted binding mode.
Experimental Protocol: MD Simulation
-
System Solvation and Ionization:
-
Take the best-ranked docked pose of the LSD1-inhibitor complex.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P or SPC/E water models). The box size should be sufficient to ensure the protein does not interact with its periodic image.
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Energy Minimization and Equilibration:
-
Perform a series of energy minimization steps to remove any bad contacts between the solute and the solvent.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This allows the density of the system to relax. Positional restraints on the protein and ligand are typically applied and gradually released during equilibration.
-
-
Production MD Run:
-
Once the system is well-equilibrated, run a production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to sample the conformational space of the complex.
-
The simulation trajectory, which contains the atomic coordinates at regular time intervals, is saved for analysis.
-
Trajectory Analysis and Binding Free Energy Calculations: Quantifying the Interaction
The final stage of the workflow involves analyzing the MD trajectory to extract meaningful insights and to quantify the strength of the interaction.
2.4.1. Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex throughout the simulation. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.
-
Interaction Energy Analysis: Calculate the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and key active site residues.
2.4.2. Binding Free Energy Calculations
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for estimating the binding free energy of a ligand to a protein from MD simulation trajectories. These methods provide a more accurate estimation of binding affinity than docking scores.
Experimental Protocol: MM/PBSA Calculation
-
Extract Snapshots: Extract a series of snapshots (e.g., 100-1000) from the equilibrated portion of the MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, protein, and ligand:
-
Molecular mechanics energy (internal, van der Waals, and electrostatic).
-
Polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model).
-
Non-polar solvation energy (typically estimated from the solvent-accessible surface area).
-
-
Calculate Binding Free Energy: The binding free energy (ΔG_bind) is then calculated using the following equation:
ΔG_bind = G_complex - (G_protein + G_ligand)
Where G for each species is the sum of the molecular mechanics and solvation free energies.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for modeling the interactions of this compound with its target, LSD1. By following these steps, researchers can gain valuable insights into the binding mode, stability, and key determinants of affinity for this inhibitor. The results from these computational studies can guide the design of novel cyclopropylamine-based LSD1 inhibitors with enhanced potency and selectivity, ultimately contributing to the development of more effective cancer therapies.
Future work could involve the use of more rigorous free energy calculation methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), to obtain even more accurate predictions of binding affinity.[3] Additionally, these in silico models can be used to predict the effects of mutations in the LSD1 active site on inhibitor binding, providing insights into potential drug resistance mechanisms.
References
- Mould, D. P., et al. (2010). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 49(34), 7304–7313.
- Ueda, T., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry, 49(30), 6384–6393.
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- Ota, Y., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. Journal of Medicinal Chemistry, 65(17), 11656–11672.
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A Predictive and Methodological Guide to the Toxicology Profile of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine
Executive Summary: 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine is a novel small molecule entity whose comprehensive toxicological profile is not publicly documented. This guide, intended for researchers, scientists, and drug development professionals, establishes a predictive and methodological framework for systematically evaluating its safety. By leveraging a tiered approach grounded in international regulatory guidelines, this document outlines the necessary in silico, in vitro, and in vivo studies required to construct a robust toxicology profile. It emphasizes the rationale behind experimental choices, provides detailed protocols for key assays, and integrates data for a comprehensive risk assessment, thereby guiding the molecule's potential progression from discovery to clinical development.
Section 1: Compound Identity and Initial Hazard Assessment
Before initiating any biological testing, a thorough understanding of the molecule's physicochemical properties and potential structural liabilities is paramount. This foundational knowledge allows for a more targeted and intelligent testing strategy.
Chemical Identity and Physicochemical Properties
Characterizing the fundamental properties of this compound is the first step. These data are critical for formulation, dose preparation, and interpreting absorption, distribution, metabolism, and excretion (ADME) results.
| Property | Predicted/Determined Value | Significance in Toxicology |
| Molecular Formula | C₈H₁₃N₃ | Defines the elemental composition. |
| Molecular Weight | 151.21 g/mol | Influences diffusion and transport across membranes. |
| Appearance | Solid (dihydrochloride salt)[1][2] | Important for handling and formulation. |
| Solubility | To be determined (aqueous & organic) | Crucial for creating suitable formulations for in vitro and in vivo studies. |
| pKa | To be determined | Affects ionization state at physiological pH, influencing absorption and receptor interaction. |
| LogP | To be determined | Predicts lipophilicity, which impacts membrane permeability and potential for bioaccumulation. |
Structural Alerts and Potential for Toxicity
The chemical structure contains two key moieties of toxicological interest: the 1-methyl-1H-pyrazole ring and the cyclopropylamine group.
-
1-Methyl-1H-pyrazole: Derivatives of this class have been associated with unexpected acute toxicity in rodents.[3][4][5][6] The likely mechanism is the inhibition of the mitochondrial respiration system, a critical pathway for cellular energy production.[3][4][5] This finding flags mitochondrial toxicity as a key potential hazard to investigate.
-
Cyclopropylamine: This moiety is a known structural alert. The strained cyclopropyl ring can undergo metabolic activation, particularly through oxidation by cytochrome P450 enzymes (like CYP1A2) or peroxidases.[7][8] This can lead to ring-opening and the formation of reactive intermediates, such as α,β-unsaturated aldehydes.[7] These reactive metabolites can form covalent adducts with cellular macromolecules like proteins, potentially leading to organ toxicity, particularly hepatotoxicity.[7] The parent compound, cyclopropylamine, is classified as harmful if swallowed and causes severe skin burns and eye damage.[9][10]
Section 2: The Phased Approach to Toxicological Assessment
A tiered, stepwise approach to toxicity testing is the industry standard. It ensures that animal studies are only conducted when necessary, aligning with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) while remaining cost-effective.
Caption: A tiered approach to toxicology evaluation.
Section 3: In Silico and In Vitro Toxicology Assessment (Tier 1)
This initial phase uses computational and cell-based assays to rapidly identify major liabilities and guide further testing.
Computational Toxicology
In silico tools use computer models to predict a substance's toxicity based on its chemical structure.[11] Methods like Quantitative Structure-Activity Relationship (QSAR) and expert systems can flag potential hazards such as mutagenicity, carcinogenicity, and hepatotoxicity before the compound is even synthesized.[11][12][13]
Rationale: This is a cost-effective first pass to prioritize compounds and identify potential toxicities associated with structural alerts, such as the cyclopropylamine moiety.[12][13]
Genotoxicity Assessment
Genotoxicity tests are designed to detect compounds that can induce genetic damage.[14] A standard battery of tests is required by regulatory agencies like the FDA and EMA, as outlined in the ICH S2(R1) guideline.[14][15][16][17]
Workflow for In Vitro Genotoxicity Testing
Caption: Standard workflow for in vitro genotoxicity assessment.
-
Objective: To detect gene mutations (point mutations and frameshifts) induced by the test compound.
-
Method: Histidine-dependent strains of Salmonella typhimurium and E. coli are exposed to the test compound at various concentrations.
-
Procedure:
-
Prepare at least five different concentrations of the test compound.
-
In separate experiments, incubate the compound with the bacterial strains in the presence and absence of a liver S9 fraction (to simulate mammalian metabolism).
-
Plate the treated bacteria on a minimal agar medium lacking histidine.
-
Incubate for 48-72 hours.
-
-
Endpoint: A positive result is indicated by a significant, concentration-dependent increase in the number of revertant colonies (bacteria that have mutated to regain the ability to synthesize histidine) compared to the negative control.
-
Causality: The S9 fraction is critical because some chemicals only become genotoxic after being metabolized by liver enzymes.
In Vitro Safety Pharmacology
-
Objective: To assess the potential for the compound to induce cardiac arrhythmias by blocking the hERG potassium channel.[18][19][20]
-
Rationale: Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, increasing the risk of a life-threatening arrhythmia called Torsades de Pointes.[18][21] Early assessment is a regulatory requirement.[20]
-
Method: Automated patch-clamp electrophysiology on a cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[19][21][22]
-
Procedure:
-
Establish a whole-cell patch-clamp recording on a single cell.
-
Apply a specific voltage protocol to elicit a characteristic hERG tail current.[18]
-
Record a stable baseline current.
-
Sequentially perfuse the cell with increasing concentrations of the test compound.
-
Measure the inhibition of the hERG tail current at each concentration.
-
-
Endpoint: The primary result is the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the hERG current. This value is used to calculate a safety margin.
Section 4: In Vivo Toxicity Studies (Tier 2)
If the compound shows an acceptable profile in Tier 1, studies in animal models are initiated to understand its effects in a whole biological system.
Acute Oral Toxicity Study
This study provides information on health hazards likely to arise from a single, short-term oral exposure.[23][24] It helps classify the substance and informs dose selection for subsequent studies.[23][25]
-
Objective: To determine the acute oral toxicity and estimate the LD₅₀ (median lethal dose).
-
Species: Typically Wistar or Sprague-Dawley rats (usually females, as they are often more sensitive).
-
Procedure:
-
A stepwise procedure is used, with 3 animals per step.
-
Dosing starts at a level expected to be tolerated, based on in silico or prior data.
-
The substance is administered in a single dose via gavage.[25]
-
Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, tremors, convulsions) for up to 14 days.[25][26]
-
Endpoint: The outcome (mortality or survival) at one dose determines the next dose. The result allows classification of the substance into a GHS toxicity category.[23][25]
28-Day Repeat-Dose Oral Toxicity Study
This study provides information on the potential health hazards from repeated exposure and helps identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[27][28][29]
-
Objective: To characterize the toxicity profile after 28 days of repeated oral administration and determine the NOAEL.[28]
-
Species: Rodent (typically rat).
-
Procedure:
-
Use at least 3 dose groups and a control group, with 10 animals (5 male, 5 female) per group.[28]
-
Administer the test substance daily via oral gavage for 28 consecutive days.[27][30]
-
Conduct daily clinical observations.
-
Measure body weight and food consumption weekly.
-
Perform detailed functional observations (e.g., sensory reactivity, motor activity) during week 4.[28]
-
At termination, collect blood for hematology and clinical chemistry analysis.
-
Conduct a full necropsy and weigh key organs.
-
Perform histopathological examination of organs and tissues.
-
-
Endpoint: The NOAEL is the highest dose level at which no substance-related adverse findings are observed. This is a critical value for calculating the safe starting dose in human trials.[28][29]
Timeline of a 28-Day Repeat-Dose Study (OECD 407)
Caption: Key phases of an OECD 407 28-day toxicity study.
Section 5: Data Integration and Risk Assessment
The final step involves synthesizing all collected data to form a comprehensive risk assessment.
| Parameter | Data Source | Interpretation |
| Genotoxic Potential | Ames, MNvit, MLA | Positive result may halt development or require extensive further testing. |
| Cardiovascular Risk | hERG Assay | IC₅₀ value is used to calculate the safety margin relative to expected therapeutic plasma concentrations. |
| Acute Toxicity | OECD 423 | Classifies the compound and informs on hazards of acute overdose. |
| Target Organs | OECD 407 | Histopathology identifies organs susceptible to damage from repeated exposure. |
| NOAEL | OECD 407 | The highest dose without adverse effects; the cornerstone for calculating a safe human dose. |
| Metabolic Profile | In vitro metabolism | Identifies potential for drug-drug interactions and formation of reactive metabolites. |
The overall risk is characterized by comparing the NOAEL to the anticipated human therapeutic exposure. A sufficiently large margin of safety is required to justify proceeding to clinical trials. Given the structural alerts, special attention must be paid to potential mitochondrial, hepatic, and renal toxicity, and mechanistic studies may be required if adverse effects are observed in these organs.
Section 6: References
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ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. European Medicines Agency. [Link]
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S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. U.S. Food and Drug Administration. [Link]
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OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
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OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). Inotiv. [Link]
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OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. OECD. [Link]
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International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability. Federal Register. [Link]
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Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). ICH. [Link]
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OECD Test Guideline 401 - Acute Oral Toxicity. National Toxicology Program. [Link]
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Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD. [Link]
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Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. Accelera. [Link]
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1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS Publications. [Link]
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In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. ACS Publications. [Link]
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1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. [Link]
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In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. [Link]
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Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). IVAMI. [Link]
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407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf. Slideshare. [Link]
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MolToxPred: small molecule toxicity prediction using machine learning approach. PMC. [Link]
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MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Publishing. [Link]
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International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. ResearchGate. [Link]
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In Silico Toxicity Prediction. PozeSCAF. [Link]
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Acute Toxicity by OECD Guidelines. Slideshare. [Link]
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Repeated dose toxicity. The Joint Research Centre - EU Science Hub. [Link]
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hERG Safety. Cyprotex. [Link]
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In silico toxicology tools, steps to generate prediction models, and... ResearchGate. [Link]
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Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
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Methodological & Application
Application Notes and Protocols for In-Vitro Evaluation of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: Unveiling the Potential of a Privileged Scaffold
The 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine moiety represents a fascinating structural motif in modern medicinal chemistry. The pyrazole ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions and its favorable physicochemical properties.[1][2] The incorporation of a cyclopropanamine group introduces conformational rigidity and a primary amine, features commonly associated with inhibitors of key enzymes such as monoamine oxidases. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and interpretation of in-vitro assays to characterize the biological activity of this compound and its derivatives.
Part 1: Monoamine Oxidase (MAO) Inhibition Assays
The structural similarity of the cyclopropanamine group to known monoamine oxidase inhibitors, such as tranylcypromine, strongly suggests that this compound may exhibit inhibitory activity against MAO-A and/or MAO-B.[3][4] These enzymes are critical in the metabolism of monoamine neurotransmitters, making them important targets for the treatment of depression, anxiety, Parkinson's disease, and Alzheimer's disease.[3][4][5]
Scientific Rationale
Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, producing aldehydes, ammonia, and hydrogen peroxide (H₂O₂).[5] An in-vitro MAO inhibition assay typically measures the reduction in the formation of a product or the consumption of a substrate in the presence of the test compound. The two major isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities. Therefore, it is crucial to assess the inhibitory potential against both isoforms to determine selectivity.
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for the in-vitro monoamine oxidase (MAO) inhibition assay.
Detailed Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies.[6][7]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., Tyramine or Kynuramine)
-
MAO-A specific inhibitor (Clorgyline)[6]
-
MAO-B specific inhibitor (Selegiline)[6]
-
This compound (test compound)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Horseradish peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red or equivalent)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be 0.1 nM to 100 µM.
-
Prepare positive controls: Clorgyline for MAO-A and Selegiline for MAO-B at a concentration known to cause complete inhibition.
-
Prepare a working solution of MAO substrate.
-
Prepare a detection solution containing HRP and the fluorometric probe in assay buffer.
-
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the test compound dilutions, positive controls, or vehicle (for no inhibition control) to the respective wells.
-
Add the MAO-A or MAO-B enzyme solution to all wells except the no-enzyme control wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the test compound to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the MAO substrate to all wells to start the reaction.
-
-
Reaction Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Add the detection solution to all wells.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 530-560 nm, emission ~590 nm for Amplex Red).
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_test_compound / Fluorescence_vehicle_control))
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.
| Parameter | MAO-A | MAO-B |
| Enzyme Source | Recombinant human MAO-A | Recombinant human MAO-B |
| Substrate | Kynuramine | Kynuramine |
| Positive Control | Clorgyline | Selegiline |
| Test Compound Conc. | 0.1 nM - 100 µM | 0.1 nM - 100 µM |
| Incubation Time | 60 min at 37°C | 60 min at 37°C |
| Detection Method | Fluorometric (H₂O₂ production) | Fluorometric (H₂O₂ production) |
Part 2: Cell-Based Antiproliferative and Cytotoxicity Assays
The pyrazole scaffold is a common feature in compounds with antiproliferative activity, including kinase inhibitors.[8][9] Therefore, it is pertinent to evaluate this compound for its potential to inhibit cancer cell growth.
Scientific Rationale
Cell-based assays provide a more physiologically relevant system to assess the biological effects of a compound.[10] Antiproliferative assays measure the ability of a compound to inhibit cell growth, while cytotoxicity assays measure its ability to induce cell death. A variety of endpoints can be measured, including metabolic activity, cell membrane integrity, and DNA content.[11]
Experimental Workflow: Cell Viability Assay
Caption: General workflow for a cell-based viability/cytotoxicity assay.
Detailed Protocol: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12]
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in complete medium.
-
Remove the old medium from the cells and add the medium containing the test compound or controls. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the test compound).
-
The timing and dosage of the treatment are critical parameters that can influence the cellular response and should be optimized.[14]
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percent viability for each concentration using the formula: % Viability = 100 * (Absorbance_test_compound / Absorbance_vehicle_control)
-
Plot the percent viability against the logarithm of the test compound concentration.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value by fitting the data to a dose-response curve.
| Parameter | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Cell Seeding Density | 8,000 cells/well | 5,000 cells/well |
| Treatment Duration | 72 hours | 72 hours |
| Positive Control | Doxorubicin | Doxorubicin |
| Test Compound Conc. | 0.1 µM - 200 µM | 0.1 µM - 200 µM |
| Assay Readout | Absorbance at 570 nm | Absorbance at 570 nm |
Part 3: Potential for Kinase Inhibition Assays
The "1-methyl-1H-pyrazol-4-yl" moiety is a key component of MK-8033, a dual c-Met/Ron kinase inhibitor.[8][15] This suggests that this compound could be a scaffold for developing kinase inhibitors.
Scientific Rationale
Kinase assays measure the transfer of a phosphate group from ATP to a substrate peptide or protein by a specific kinase. Inhibition of this process by a test compound can be detected using various methods, such as radiolabeling, fluorescence polarization, or luminescence-based ATP detection.
Proposed Kinase Inhibition Screening
A primary screen could involve testing this compound against a panel of kinases, particularly those implicated in cancer such as receptor tyrosine kinases (e.g., c-Met, EGFR, VEGFR) and cyclin-dependent kinases (CDKs).[9] Commercially available kinase assay platforms can be utilized for this purpose. If significant inhibition is observed for a particular kinase, a dose-response study would be conducted to determine the IC₅₀ value.
Conclusion and Future Directions
This document provides a foundational framework for the in-vitro characterization of this compound. The presented protocols for MAO inhibition and antiproliferative assays are robust starting points for elucidating the compound's biological activity. Positive results in these assays would warrant further investigation, including mechanism of action studies, selectivity profiling, and in-vivo efficacy studies. The versatility of the pyrazole scaffold suggests that this compound could be a valuable tool for discovering novel therapeutic agents.[2][16]
References
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Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
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Monoamine Oxidase (MAO) Inhibition Assay PDF. Evotec. [Link]
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Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]
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Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. [Link]
-
Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[6][7]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed. [Link]
-
Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. [Link]
-
1H-Pyrazole, 1-methyl-. PubChem. [Link]
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1-[1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropan-1-ol. PubChem. [Link]
-
(1-methyl-1H-pyrazol-4-yl)methanol. PubChem. [Link]
-
Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. National Institutes of Health (NIH). [Link]
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1-[(trimethyl-1H-pyrazol-4-yl)methyl]cyclopropan-1-amine. Chemsrc. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Institutes of Health (NIH). [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
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Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. National Institutes of Health (NIH). [Link]
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Current status of pyrazole and its biological activities. National Institutes of Health (NIH). [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]
-
Cell Experiment Protocol. Creative Diagnostics. [Link]
-
In Vitro Cell Based Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI). [Link]
-
Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]
-
Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[6][7]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-. ResearchGate. [Link]
-
Considerations for Successful Cell-Based Assays III: Treatment Parameters. Promega Connections. [Link]
-
1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine. PubChem. [Link]
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Application Notes and Protocols: Development of Assays for Novel LSD1 Inhibitors Featuring 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine
Introduction: Targeting Epigenetic Regulation with Precision
The field of epigenetics has unveiled a complex layer of gene regulation that occurs without altering the DNA sequence itself. Among the key players in this regulatory network are histone-modifying enzymes. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a critical role in this process.[1][2] LSD1 specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4), a mark typically associated with active gene transcription.[1][3] By removing this mark, LSD1, often in complex with other proteins like CoREST and HDACs, contributes to the epigenetic silencing of gene expression.[1][3]
Elevated levels of LSD1 have been identified in a multitude of cancers, where it helps maintain the undifferentiated, proliferative state of tumor cells.[1][4] This makes LSD1 a compelling therapeutic target for various malignancies, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer.[4][5] The development of small molecule inhibitors that can modulate LSD1 activity is therefore an area of intense research.
One such promising inhibitor is 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine . This molecule belongs to a class of potent and selective LSD1 inhibitors. To facilitate the discovery and characterization of this and similar compounds, robust and reliable assay methodologies are essential. These assays are needed to determine a compound's potency (e.g., IC50), selectivity, mechanism of action, and effects in a cellular context.
This document provides detailed protocols for both biochemical and cellular assays designed to characterize inhibitors of LSD1, using this compound as a representative example. The methodologies described herein are foundational for any drug discovery program targeting this important epigenetic regulator.
Part 1: Biochemical Assays for Direct LSD1 Inhibition
Biochemical assays are indispensable for quantifying the direct interaction between an inhibitor and the purified LSD1 enzyme. They are typically used for primary screening and for determining the intrinsic potency of a compound. The catalytic activity of LSD1 provides several avenues for detection. During the demethylation of its histone substrate, LSD1 produces hydrogen peroxide (H₂O₂) and formaldehyde as byproducts.[1][4]
Caption: LSD1 catalytic cycle and points of assay intervention.
Protocol 1: Horseradish Peroxidase (HRP)-Coupled Colorimetric Assay
This is a robust and widely used method that measures the production of H₂O₂.[5][6] HRP, in the presence of a suitable substrate like Amplex Red or 4-aminoantipyrine, uses the H₂O₂ generated by LSD1 to produce a colored or fluorescent product that can be easily quantified.[4]
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate (e.g., Biotin-ARTKQTARK(me2)STGGKAPRKQLA-NH2)
-
This compound (or other test inhibitors)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
96-well or 384-well microplates (black, clear bottom for fluorescence)
-
Plate reader with absorbance (570 nm) or fluorescence (Ex/Em: 571/585 nm) capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution by diluting recombinant LSD1 to 20 nM in Assay Buffer.
-
Prepare a 2X substrate/detection mix by diluting the H3K4me2 peptide to 40 µM, HRP to 2 U/mL, and Amplex Red to 100 µM in Assay Buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to create 4X inhibitor solutions (e.g., ranging from 4 nM to 400 µM).
-
-
Assay Protocol:
-
Add 10 µL of 4X inhibitor solution (or DMSO vehicle control) to the wells of the microplate.
-
Add 10 µL of Assay Buffer to "No Enzyme" control wells.
-
Add 10 µL of 2X enzyme solution to all wells except the "No Enzyme" controls.
-
Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the 2X substrate/detection mix to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal from the "No Enzyme" control wells.
-
Normalize the data by setting the "Vehicle Control" (DMSO) as 100% activity and a known potent inhibitor (like Tranylcypromine) or no enzyme as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays are well-suited for high-throughput screening due to their robustness and low background signal.[5][6] This assay format typically uses a biotinylated histone peptide substrate and antibodies that recognize the demethylated product.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3K4me2 peptide substrate
-
Europium cryptate-labeled anti-demethylated product antibody (e.g., anti-H3K4me1)
-
XL665-conjugated streptavidin
-
Assay Buffer: 50 mM HEPES, pH 7.5, 0.1% BSA
-
Low-volume 384-well microplates
-
HTRF-compatible plate reader
Procedure:
-
Reaction Setup:
-
Dispense 2 µL of 4X inhibitor solution or DMSO control into the wells.
-
Add 2 µL of a 4X solution containing LSD1 enzyme (e.g., 4 nM final concentration) and the biotinylated H3K4me2 substrate (e.g., 400 nM final concentration).
-
Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Detection:
-
Add 4 µL of the detection mixture containing Eu-cryptate antibody and streptavidin-XL665 in detection buffer.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader (emission at 620 nm and 665 nm after excitation at 320 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Normalize the data and calculate IC50 values as described in Protocol 1.
-
| Assay Type | Principle | Throughput | Advantages | Considerations |
| HRP-Coupled | Detects H₂O₂ byproduct | Medium | Cost-effective, widely available reagents | Prone to interference from redox-active compounds |
| HTRF | FRET-based antibody detection | High | High signal-to-noise, fewer interferences | Higher reagent cost, requires specific equipment |
| Antibody-based (ELISA) | Direct detection of demethylated product | Low-Medium | High specificity | Multiple wash steps, lower throughput[7] |
| Mass Spectrometry | Direct measurement of substrate/product | Low | Label-free, highly accurate | Requires specialized instrumentation and expertise[1] |
Part 2: Cellular Assays for Target Engagement and Functional Outcomes
While biochemical assays confirm direct enzyme inhibition, cellular assays are crucial to verify that a compound can enter cells, engage its target (LSD1), and exert a biological effect.
Caption: Workflow for cellular characterization of an LSD1 inhibitor.
Protocol 3: Western Blotting for Cellular H3K4me2 Levels
This assay directly measures the pharmacodynamic effect of the inhibitor on its substrate in a cellular environment. Inhibition of LSD1 should lead to an accumulation of H3K4me2.
Materials:
-
AML cell line (e.g., MV4-11) or SCLC cell line (e.g., NCI-H526)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K4me2, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Standard Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
The next day, treat cells with a dose-response of this compound (e.g., 0, 10, 100, 1000 nM) for 48-72 hours.
-
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing nuclear proteins.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (anti-H3K4me2 and anti-Total H3 as a loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash extensively and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensity using software like ImageJ.
-
Normalize the H3K4me2 signal to the Total Histone H3 signal for each lane.
-
Plot the normalized signal against inhibitor concentration to observe the dose-dependent increase in H3K4 methylation.
-
Protocol 4: Cell Viability Assay
This assay assesses the functional consequence of LSD1 inhibition, which is often a reduction in cell proliferation or viability in sensitive cancer cell lines.[6]
Materials:
-
AML or SCLC cell lines
-
Complete culture medium
-
This compound
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of the inhibitor. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72-96 hours in a humidified incubator at 37°C, 5% CO₂.
-
-
Assay Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of LSD1 inhibitors like this compound. By systematically progressing from biochemical potency determination to cellular target engagement and functional readouts, researchers can build a robust data package to support the advancement of novel therapeutic candidates. Further studies should include selectivity profiling against other amine oxidases (e.g., MAO-A, MAO-B, LSD2) and in vivo efficacy studies in relevant animal models of cancer.[6] The continued development of precise and potent epigenetic modulators holds great promise for the future of cancer therapy.
References
-
Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 247-270. Available from: [Link]
-
Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega, 6(46), 30894-30906. Available from: [Link]
-
EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). Available from: [Link]
-
Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. PMC, NIH. Available from: [Link]
-
Kokura, K., et al. (2015). In Vitro Histone Demethylase Assays. Springer Nature Experiments. Available from: [Link]
-
Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. ResearchGate. Available from: [Link]
-
Sperandio, M., et al. (2020). Pharmacological Inhibition of LSD1 for Cancer Treatment. PMC, NIH. Available from: [Link]
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- 2. In Vitro Histone Demethylase Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. epigentek.com [epigentek.com]
"handling and storage procedures for 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine"
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following handling and storage procedures are based on best practices for structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine. A substance-specific risk assessment should be conducted before use.
Introduction
This compound is a novel compound with potential applications in pharmaceutical research and drug development. Its structure, featuring a substituted pyrazole ring and a cyclopropylamine moiety, suggests that it may possess unique biological activities. Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound for experimental use. This guide provides a detailed overview of recommended procedures based on the chemical properties of analogous structures.
Hazard Identification and Risk Assessment
Potential Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation[1]. Direct contact should be avoided.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[1].
-
Flammability: While many related compounds are solids, some amine derivatives can be flammable liquids or have the potential to form explosive mixtures with air[2].
-
Reactivity: Amines can be incompatible with strong oxidizing agents and acids[3].
A thorough risk assessment should be performed before handling this compound, considering the quantities being used and the nature of the experimental procedures.
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment should be worn at all times:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes, dust, and vapors that can cause serious eye irritation or damage. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes the risk of inhaling dust or aerosols. For larger quantities or when generating dust, a NIOSH-approved respirator may be necessary. |
Handling Procedures
Adherence to proper handling procedures is critical to prevent exposure and maintain the quality of the compound.
General Handling
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools and equipment to prevent ignition sources[3].
-
Ground all equipment when handling larger quantities to prevent static discharge[3].
-
Wash hands thoroughly after handling the compound[1].
-
Do not eat, drink, or smoke in the laboratory.
Weighing and Dispensing Protocol
-
Ensure the analytical balance is clean and located in an area with minimal air currents, or use a draft shield.
-
Don appropriate PPE.
-
Carefully open the container.
-
Use a clean spatula to transfer the desired amount of the solid compound to a tared weigh boat or paper.
-
Minimize the time the container is open to prevent absorption of moisture or atmospheric gases.
-
Close the container tightly immediately after dispensing.
-
Clean any spills on the balance and surrounding area promptly.
Storage Procedures
Proper storage is essential for maintaining the stability and purity of this compound.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Some related compounds are stored at 2-8°C[4]. | Prevents thermal degradation and reduces the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen)[3]. | Protects against oxidation and degradation from atmospheric components. The compound is noted as potentially air-sensitive[3]. |
| Container | Keep in a tightly sealed, light-resistant container. | Prevents contamination and degradation from light, moisture, and air. |
| Incompatibilities | Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides[3]. | Avoids potentially hazardous chemical reactions. |
| Location | Store in a designated, well-ventilated chemical storage cabinet away from heat sources and open flames[3]. | Ensures safety and prevents accidental ignition. |
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][5]. |
| Skin Contact | Remove contaminated clothing and wash skin thoroughly with soap and water. If irritation persists, seek medical attention[1][3]. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[1][3]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3][5]. |
Spill and Waste Disposal
Spill Clean-up
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, control the source of the leak if possible and contain the material.
-
Clean the spill area with a suitable solvent and decontaminate all equipment used in the clean-up.
Waste Disposal
Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste and disposed of at an approved waste disposal facility[3].
Experimental Workflow Diagrams
Receiving and Initial Handling Workflow
Caption: General workflow for preparing a sample for an experiment.
References
- Safety Data Sheet for a related compound.
- Sigma-Aldrich. Safety Data Sheet.
- Safety Data Sheet for Cyclopropane. (Note: Referenced for general hazards of strained ring systems).
- Fisher Scientific. Safety Data Sheet for 4-(1H-Pyrazol-1-yl)benzylamine.
- AK Scientific, Inc. Safety Data Sheet for ({1-[(Benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
- PubChem. National Center for Biotechnology Information.
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Troubleshooting & Optimization
"troubleshooting inconsistent results with 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine"
Welcome to the technical support center for 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for inconsistent results and other experimental challenges encountered with this compound. The following information is structured in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing significantly lower than expected yields in my reaction involving this compound. What are the common causes?
Low yields can be attributed to several factors, from reaction conditions to the purity of the starting material. Here’s a breakdown of potential issues and how to address them:
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Incomplete Reaction: The reaction may not be reaching completion.
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Troubleshooting: Monitor the reaction progress meticulously using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[1] Consider extending the reaction time or moderately increasing the temperature, as many coupling reactions benefit from heating.[1]
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Suboptimal Reaction Conditions: The specific conditions of your reaction may not be ideal for this particular amine.
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Troubleshooting: Re-evaluate your solvent, base, and catalyst choices. The unique steric hindrance of the cyclopropyl group and the electronic properties of the methyl-pyrazole moiety can influence reactivity. A solvent screen or optimization of the base-to-reactant ratio may be necessary.[2]
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Side Reactions and Byproduct Formation: The formation of unintended products can significantly decrease the yield of the desired compound.[1]
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Troubleshooting: Analyze your crude reaction mixture by LC-MS or NMR to identify any major byproducts. Understanding the structure of these impurities can provide insight into the competing reaction pathways. For instance, the pyrazole ring can be susceptible to certain electrophilic reagents, leading to undesired modifications.
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Purity of Starting Material: Impurities in your this compound or other reagents can inhibit the reaction or lead to side products.[3]
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Troubleshooting: Verify the purity of your starting material using appropriate analytical methods like NMR or elemental analysis. If necessary, purify the amine before use.
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Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Regioselectivity is a common challenge in the synthesis of substituted pyrazoles.[2][4][5] The electronic and steric environment of the pyrazole ring can direct incoming reagents to different positions.
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Understanding the Directing Effects: The 1-methyl group and the cyclopropanamine substituent at the 4-position influence the electron density of the pyrazole ring. This can affect the preferred site of reaction.
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Troubleshooting Strategies:
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Choice of Catalyst: The catalyst can play a crucial role in controlling regioselectivity. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand can significantly influence the outcome.
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Protecting Groups: In some cases, temporarily protecting one of the reactive sites on the pyrazole ring can direct the reaction to the desired position.
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Reaction Conditions: Temperature, solvent, and the rate of reagent addition can all impact regioselectivity.[2] A systematic optimization of these parameters is often necessary.
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Troubleshooting Inconsistent Analytical Data
Q3: I'm observing inconsistent retention times and peak shapes when analyzing my compound by RP-HPLC. What could be the issue?
Inconsistent HPLC results can be frustrating. Here are some common causes and solutions when working with this compound:
| Potential Issue | Explanation | Recommended Solution |
| Poor Solubility | The compound may not be fully dissolved in the injection solvent, leading to peak tailing or splitting. | Ensure the sample is completely dissolved. Using the mobile phase as the sample solvent is often a good practice to avoid compatibility issues.[6] |
| Secondary Interactions | The basic amine group can interact with residual silanols on the C18 column, causing peak tailing. | Use a mobile phase with a low pH (e.g., 0.1% trifluoroacetic acid or formic acid) to protonate the amine and minimize these interactions.[6] An end-capped column can also be beneficial. |
| Column Temperature Fluctuations | Inconsistent column temperature can lead to shifts in retention time. | Use a column oven to maintain a constant and controlled temperature throughout the analysis.[6] |
| Mobile Phase Preparation | Inconsistent preparation of the mobile phase can affect retention times and peak shapes. | Prepare fresh mobile phase for each analysis and ensure accurate measurement of all components. |
Optimized RP-HPLC Method Parameters (Example):
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water; B: Methanol (Gradient elution may be necessary) |
| Flow Rate | 1.0 mL/min[6] |
| Detection | UV at an appropriate wavelength (e.g., 210-230 nm) |
| Injection Volume | 5-10 µL[6] |
| Column Temperature | 25-30 °C[6] |
Q4: My NMR spectrum shows unexpected peaks or peak broadening. How can I interpret this?
Unexpected NMR signals can arise from several sources. Here's a systematic approach to troubleshooting your NMR data:
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Impurity Analysis: The extra peaks may correspond to residual solvents, starting materials, or reaction byproducts. Compare the spectrum to that of your starting materials and common laboratory solvents.
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Proton Exchange: The amine proton (-NH) can undergo chemical exchange with residual water or acidic/basic impurities in the NMR solvent. This can lead to peak broadening or even disappearance of the signal.
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Troubleshooting: A D₂O shake can be performed. Adding a drop of deuterium oxide to the NMR tube will cause the amine proton signal to disappear, confirming its identity.
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Rotational Isomers (Rotamers): If your molecule has restricted rotation around a single bond, you might observe multiple sets of peaks for the same compound. This is less common for this specific molecule but can be a factor in more complex derivatives.
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Sample Concentration: A highly concentrated sample can lead to peak broadening due to viscosity effects. Try acquiring the spectrum with a more dilute sample.
Experimental Workflow & Protocols
General Handling and Storage Protocol
This compound and its salts should be handled with care.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[7] For long-term storage, refrigeration (2-8°C) is recommended.[8]
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Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
Workflow for Troubleshooting Low Reaction Yield
The following diagram illustrates a logical workflow for addressing low reaction yields.
Caption: A decision tree for troubleshooting low reaction yields.
Chemical Pathway Considerations
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5][9] The regioselectivity of this reaction can be influenced by the substituents on both reactants.
Caption: General synthetic pathway for pyrazole formation.
Understanding the fundamental synthesis of the pyrazole core can provide insights into potential impurities or side products that may be present in your starting material. For instance, if an unsymmetrical dicarbonyl compound is used, a mixture of regioisomeric pyrazoles could be formed during the synthesis of the starting material itself.[2][5]
References
- BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- ChemSrc. (n.d.). CAS#:1784859-94-4 | 1-[(trimethyl-1H-pyrazol-4-yl)methyl]cyclopropan-1-amine.
- National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
- ChemScene. (n.d.). 1179601-02-5 | N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine.
- PubChem. (n.d.). 1H-Pyrazole, 1-methyl-.
- ResearchGate. (n.d.). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- ChemSrc. (n.d.). N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride.
- ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.
- PubChem. (n.d.). N-[(1-methyl-1H-indol-4-yl)methyl]cyclopropanamine.
- International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Sigma-Aldrich. (n.d.). N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride.
- Sigma-Aldrich. (n.d.). N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride.
- PubChemLite. (n.d.). 1-(1-methyl-1h-pyrazol-4-yl)cyclopropanol.
- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.
- Reddit. (2025). Same reaction as the one in the paper and i get less yield. Why?.
- Wiley Online Library. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
- BLDpharm. (n.d.). 1100954-16-2|N-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine.
- ChemSrc. (n.d.). CAS#:2012741-25-0 | 1-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropan-1-ol.
- ChemicalBook. (n.d.). N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine.
- ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
- MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies.
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Technical Support Center: Degradation Pathways of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the degradation pathways of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine. Given the absence of specific public degradation data for this molecule, this guide synthesizes information from established principles of forced degradation studies and the known chemical liabilities of its core structural motifs: the pyrazole nucleus and the cyclopropylamine moiety.
Section 1: Frequently Asked Questions (FAQs) & Foundational Concepts
Q1: What is this compound and why is its stability a concern?
This compound is a small molecule containing two key structural features: a substituted pyrazole ring and a cyclopropylamine group. In drug development, understanding a molecule's stability is critical for ensuring its safety, efficacy, and shelf-life.[1][2] Degradation can lead to a loss of potency or the formation of potentially toxic impurities.[1] This guide focuses on proactively identifying how and under what conditions this molecule might degrade.
Q2: What are the chemically stable and labile parts of this molecule?
Based on established chemical principles, the molecule presents a dichotomy of stability:
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The Pyrazole Ring: The 1-methyl-1H-pyrazole core is generally considered a robust and metabolically stable aromatic heterocycle.[3][4] Pyrazole rings are featured in numerous approved drugs, partly due to this inherent stability.[4][5]
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The Cyclopropylamine Moiety: This is the likely site of initial degradation. Cyclopropylamines are known to be susceptible to degradation under certain conditions. Specifically, they can undergo hydrolytic ring-opening, particularly at higher pH, and are also prone to oxidative degradation.[6][7][8] This reactivity is a key focus for any stability investigation.
Q3: What is a Forced Degradation Study and why is it necessary?
A forced degradation study, also known as stress testing, is an essential component of pharmaceutical development.[1] It involves intentionally exposing a drug substance to harsh conditions—such as high heat, humidity, acid, base, light, and oxidation—that are more severe than standard storage conditions.[9][10] The primary goals of these studies are:
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To identify likely degradation products.[9]
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To establish the intrinsic stability of the molecule and its degradation pathways.[1][2]
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To develop and validate stability-indicating analytical methods that can separate the parent drug from all potential degradants.[9]
Section 2: Designing and Executing a Forced Degradation Study
Q4: How do I design a comprehensive forced degradation study for this compound?
A well-designed study should systematically evaluate the impact of various stressors. The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[10] Degradation beyond 20% can lead to secondary degradation, complicating the analysis.[1]
Experimental Protocol: Forced Degradation of this compound
The following table outlines the recommended starting conditions for a forced degradation study. These conditions should be optimized for the specific molecule.[11]
| Degradation Type | Experimental Conditions | Storage & Sampling | Rationale & Causality |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl | Room Temp or 50-60°C if no degradation.[10] Sample at 0, 2, 6, 24, 48 hours. | Simulates acidic environments (e.g., stomach) and probes for acid-labile functional groups. The cyclopropylamine nitrogen may be protonated, but the primary risk is hydrolysis.[2] |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH | Room Temp or 50-60°C if no degradation.[10] Sample at 0, 2, 6, 24, 48 hours. | Simulates basic environments and is critical for this molecule, as cyclopropylamines can be susceptible to base-catalyzed ring-opening.[6] |
| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂) | Room Temp, protected from light. Sample at 0, 2, 6, 24 hours. | Simulates exposure to atmospheric oxygen or oxidative metabolic processes. The amine group and potentially the pyrazole ring are susceptible to oxidation.[7][8] |
| Thermal Degradation | Dry heat (e.g., 60-80°C) in a calibrated oven. | Stored as solid powder. Sample at Day 1, 3, 7. | Evaluates the intrinsic thermal stability of the solid-state drug substance. |
| Photostability | ICH Q1B Option 1 or 2 (UV/Vis light exposure). | Stored as solid and in solution. Sample after exposure. | Assesses degradation upon exposure to light, which can cause photo-oxidation or rearrangement.[10] |
Self-Validation and Controls:
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Control Samples: For each stress condition, a control sample (drug substance in the same solvent system) must be stored at ambient temperature and protected from light.
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Blank Samples: A blank solution (solvent without the drug) should be subjected to the same stress conditions to identify any solvent-related artifacts.
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Mass Balance: The sum of the assay value of the parent drug and the percentage of all degradation products should be close to 100%, ensuring all significant degradants are accounted for.[12]
Section 3: Analytical Workflow for Degradant Identification
Q5: What is the best analytical approach to monitor the study and identify unknown degradants?
A multi-step, hyphenated analytical approach is the industry standard for identifying and characterizing degradation products.[13] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separation and quantification.[14]
Workflow for Degradant Identification
The following diagram outlines a typical workflow from sample analysis to structure elucidation.
Caption: Workflow for analytical characterization of degradation products.
Section 4: Troubleshooting Guide
Q6: What should I do if my experiment doesn't go as planned?
Stability studies can often yield unexpected results. This guide helps you navigate common challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or minimal degradation (<5%) observed. | The stress conditions are too mild. The molecule is highly stable under the tested conditions. | Increase the severity of the stress: raise the temperature (e.g., to 70-80°C), increase the concentration of acid/base/peroxide, or extend the exposure time.[10] |
| Excessive degradation (>20%) or multiple small peaks. | The stress conditions are too harsh, leading to secondary degradation. The analytical method lacks sufficient resolution. | Reduce the severity of the stress conditions (time, temperature, concentration). Optimize the HPLC method: change the gradient slope, mobile phase pH, or column chemistry to improve peak separation.[9] |
| Poor mass balance (<95%). | A degradant is not being detected by the UV detector (lacks a chromophore). A degradant is volatile or is precipitating out of solution. The parent drug is adsorbing to the container. | Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in parallel with UV.[13] Analyze the headspace for volatile compounds using GC-MS. Visually inspect vials for precipitates. |
| New peaks appear in the control sample. | The compound is unstable at room temperature in the chosen solvent. The solvent itself is degrading and creating artifacts. | Re-evaluate the stability of the compound in the analytical solvent. Run a stressed blank (solvent only) to rule out solvent-related impurities.[15] |
Section 5: Predicted Degradation Pathways
Q7: What are the most likely degradation pathways for this molecule?
Based on the known reactivity of the cyclopropylamine moiety, the most probable degradation pathway involves the opening of the strained cyclopropane ring.[6][7] This can be initiated by either hydrolysis (especially under basic conditions) or oxidation.
Hypothetical Degradation Pathway
The diagram below illustrates a plausible hydrolytic degradation pathway. The initial step is the nucleophilic attack on a carbon of the cyclopropyl ring, leading to ring-opening.
Caption: Predicted hydrolytic/oxidative degradation of the cyclopropylamine moiety.
Mechanistic Rationale: The high ring strain of the cyclopropane ring makes it susceptible to nucleophilic attack. In a hydrolytic pathway, a hydroxide ion could attack one of the ring carbons adjacent to the amine, leading to the cleavage of a C-C bond and formation of a linear amino alcohol derivative. An oxidative pathway could involve the formation of reactive radical intermediates that lead to ring scission.[7][8]
References
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Available at: [Link]
-
Luminata, a Sciex company. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. Available at: [Link]
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Pharma Times. (n.d.). Degradation Impurities in Pharmaceutical Products: Detection and Minimization. Available at: [Link]
-
Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. Available at: [Link]
-
International Journal of Pharmaceutical Erudition. (2014). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. Available at: [Link]
-
Journal of Pharmaceutical and Allied Sciences. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]
-
Fisher, M. B., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. Available at: [Link]
-
Cook, A. M., et al. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. Biochemical Journal. Available at: [Link]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Available at: [Link]
-
Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]
-
Pharmaceutical Online. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Available at: [Link]
-
RSC Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Available at: [Link]
-
ResearchGate. (2025). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Available at: [Link]
-
Molecules. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
Sources
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- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
"avoiding common pitfalls in 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine experiments"
Welcome to the technical support guide for 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, handling, and application of this valuable chemical building block. As a molecule combining a substituted pyrazole ring with a strained cyclopropylamine moiety, its manipulation requires a nuanced understanding of its chemical properties. This guide provides field-proven insights and troubleshooting solutions in a direct question-and-answer format.
Section 1: Synthesis and Purification Pitfalls
The synthesis of this compound is not a trivial process and is often the first major hurdle for researchers. Success hinges on a robust synthetic strategy and meticulous purification.
FAQ 1: My synthesis of the key precursor, 1-(1-methyl-1H-pyrazol-4-yl)cyclopropanol, is failing. What are the common failure points?
Answer: The synthesis of the cyclopropanol intermediate is typically achieved via a Grignard or organolithium reaction on a suitable pyrazole-4-carboxaldehyde or ketone. The primary pitfalls lie in the preparation and reactivity of the organometallic reagent and the stability of the pyrazole electrophile.
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Causality: The pyrazole ring contains two nitrogen atoms, one of which (N-2) is Lewis basic and can quench organometallic reagents. Furthermore, the C-5 proton of the pyrazole ring can be acidic enough to be deprotonated by highly reactive organolithium reagents, leading to unwanted side reactions.
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Troubleshooting Steps:
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Protecting Group Strategy: If using a highly reactive reagent like t-BuLi, consider protecting the pyrazole ring, although this adds steps to the synthesis.
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Reagent Choice: Using a less reactive organometallic, such as one derived from a Kulinkovich reaction or a similar cyclopropanation method, can be more effective.
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Reaction Conditions: Ensure strictly anhydrous conditions and an inert atmosphere (Argon or Nitrogen). Any moisture will rapidly quench the organometallic reagent. Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions.
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A common successful route involves the reaction of 1-(1-methyl-1H-pyrazol-4-yl)methanone with a titanium-based cyclopropanation reagent.
Caption: Synthetic route to the cyclopropanol precursor.
FAQ 2: The conversion of the cyclopropanol to the target amine is low-yielding. How can I improve this?
Answer: Direct conversion of a tertiary alcohol like 1-(1-methyl-1H-pyrazol-4-yl)cyclopropanol to the corresponding primary amine is challenging due to the sterically hindered nature of the carbon and the propensity for rearrangement or elimination reactions under harsh conditions. A multi-step approach is often more reliable.
-
Recommended Protocol (Ritter Reaction followed by Hydrolysis):
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Step 1 (Nitrile Formation): Dissolve the cyclopropanol (1.0 eq) in acetonitrile.
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Step 2 (Acid Addition): Slowly add a strong acid, such as concentrated sulfuric acid (2.0-3.0 eq), at 0 °C.
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Step 3 (Reaction): Allow the mixture to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis shows complete consumption of the starting material. This forms the N-(1-(1-methyl-1H-pyrazol-4-yl)cyclopropyl)acetamide intermediate.
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Step 4 (Hydrolysis): Quench the reaction carefully with ice/water, basify with NaOH or KOH to pH > 12, and heat the mixture (e.g., reflux in aqueous HCl or NaOH) to hydrolyze the acetamide to the primary amine.
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Step 5 (Extraction): After cooling, extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
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Causality: The Ritter reaction proceeds via a stable tertiary carbocation, which is readily formed from the alcohol in strong acid. This carbocation is then trapped by the nitrile solvent. The subsequent hydrolysis of the stable amide intermediate is a robust and high-yielding reaction. This avoids the harsh reagents and potential side reactions associated with methods like the Mitsunobu reaction (with subsequent azide reduction) on tertiary alcohols.
FAQ 3: My final product streaks badly during silica gel column chromatography. How can I achieve effective purification?
Answer: The primary amine in your product is basic and interacts strongly with the acidic silanol groups on the surface of standard silica gel. This leads to irreversible binding and significant tailing (streaking) on TLC and poor recovery from column chromatography.
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Troubleshooting Table: Purification of Basic Amines
Method Description Advantages Disadvantages Base-Treated Silica Pre-treat the column slurry by adding 1-2% triethylamine (NEt₃) or ammonium hydroxide to the eluent. Simple to implement, effectively neutralizes acidic sites, improves peak shape and recovery. Can alter the polarity of the eluent system; triethylamine must be removed under high vacuum. Alumina Chromatography Use basic or neutral alumina as the stationary phase instead of silica gel. Alumina is inherently basic and well-suited for purifying amines. Resolution may differ from silica; requires re-optimization of the solvent system. Reverse-Phase HPLC Use a C18 column with a mobile phase containing a buffer like ammonium bicarbonate or a modifier like formic acid. Excellent for high-purity isolation, especially for final polishing. Good peak shape is achieved by keeping the amine protonated. Requires specialized equipment, limited by sample loading capacity. | Salt Formation | Convert the freebase amine to a salt (e.g., hydrochloride). The salt can often be purified by recrystallization. | Yields a stable, crystalline solid; purification by recrystallization can be highly effective for removing closely-related impurities. | Requires an additional step to form the salt and another to convert it back to the freebase if needed. |
For routine lab-scale purification, adding 1% triethylamine to a hexane/ethyl acetate or DCM/methanol eluent system is the most common and effective first-line solution.
Section 2: Handling, Storage, and Stability
Amines, particularly primary amines, can be sensitive compounds. Proper handling and storage are critical to prevent degradation and ensure experimental reproducibility.
FAQ 1: What are the recommended storage conditions for this compound?
Answer: As a primary amine, the compound is susceptible to oxidation and reaction with atmospheric carbon dioxide.
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Short-Term Storage (Days to Weeks): Store in a tightly sealed vial in a desiccator at 2-8 °C.[1]
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Long-Term Storage (Months to Years): For optimal stability, store the compound as a solid under an inert atmosphere (Argon or Nitrogen) at -20 °C. If it is an oil, consider converting it to a more stable crystalline salt (e.g., dihydrochloride) for long-term storage.
FAQ 2: Is the compound prone to degradation? What are the likely degradation pathways?
Answer: Yes, two primary degradation pathways should be considered:
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Oxidation: The primary amine can be oxidized by atmospheric oxygen, especially if exposed to light or trace metal impurities. This can lead to the formation of imines, oximes, or more complex degradation products.
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Reaction with CO₂: Primary amines can react with atmospheric CO₂ to form carbamate salts. This may not be visible, but it will reduce the effective concentration of the free amine in your sample over time.
Caption: Primary degradation pathways for the target amine.
Section 3: Challenges in Downstream Reactions
The molecule possesses two key nucleophilic/basic sites: the primary amine and the N-2 atom of the pyrazole ring. This duality can lead to challenges in achieving selective derivatization.
Caption: Reactivity map of the molecule.
FAQ 1: I'm attempting a standard amide coupling (e.g., with an acid chloride or using HATU), but I'm getting a complex mixture of products. What is happening?
Answer: You are likely experiencing a lack of selectivity between the two nitrogen atoms.
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Primary Amine (Site A): This is the more nucleophilic and less sterically hindered site, making it the desired location for acylation.
-
Pyrazole N-2 (Site B): This nitrogen is also basic and nucleophilic enough to react with highly electrophilic reagents like acid chlorides or to interfere with coupling reagents, leading to side products.[2]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the amine relative to the electrophile to favor mono-acylation.
-
Lower the Temperature: Perform the reaction at 0 °C or lower to increase the selectivity for the more reactive primary amine.
-
Choice of Base: When using coupling reagents like HATU/EDC, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine to minimize side reactions.
-
Reagent Addition: Add the electrophile (e.g., acid chloride) slowly to a solution of the amine, rather than the other way around. This maintains a low concentration of the electrophile, favoring reaction at the most nucleophilic site.
-
Section 4: Analytical and Characterization FAQs
Confirming the structure and purity of your final compound is a critical last step.
FAQ 1: What are the expected 1H NMR and MS signatures for this compound?
Answer: The following table provides expected analytical data based on the compound's structure and data from similar pyrazole derivatives.[3][4][5]
| Analytical Data Summary | |
| Parameter | Expected Value / Observation |
| Molecular Formula | C₈H₁₃N₃ |
| Molecular Weight | 151.21 g/mol |
| MS (ESI+) | Expected [M+H]⁺ at m/z = 152.12 |
| ¹H NMR (CDCl₃, δ ppm) | ~7.4-7.5 (s, 1H): Pyrazole C5-H~7.3-7.4 (s, 1H): Pyrazole C3-H~3.8 (s, 3H): N-CH₃~2.5-2.7 (m, 1H): Cyclopropyl C1-H~1.5-2.0 (br s, 2H): -NH₂~0.4-0.8 (m, 4H): Cyclopropyl CH₂ |
| ¹³C NMR (CDCl₃, δ ppm) | ~138-140: Pyrazole C5~128-130: Pyrazole C3~120-125: Pyrazole C4~38-40: N-CH₃~30-35: Cyclopropyl C1~8-12: Cyclopropyl CH₂ |
Note: Actual chemical shifts can vary depending on the solvent and concentration.
FAQ 2: What is a good starting point for an LC-MS or HPLC-UV analysis method?
Answer: A standard reverse-phase method will work well, provided you control the pH of the mobile phase to ensure good peak shape for the basic amine.
-
Recommended Starting Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% to 95% B over 5-10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 210-220 nm (for the pyrazole chromophore) or ESI+ MS.
-
-
Causality: The 0.1% formic acid ensures the primary amine is protonated (R-NH₃⁺), preventing its interaction with residual silanols on the column packing. This results in sharp, symmetrical peaks and reproducible retention times, which is crucial for accurate quantification and purity assessment.[6]
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Validation & Comparative
A Technical Guide to 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine and its Comparative Profile Among Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of clinically successful drugs.[1][2][3] Its synthetic tractability and versatile bioisosteric properties have made it a cornerstone in the design of targeted therapies, particularly in oncology.[4][5][6] This guide provides an in-depth technical comparison of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine , a notable pyrazole derivative, with other key pyrazole compounds, focusing on their application as kinase inhibitors. We will delve into structure-activity relationships (SAR), comparative efficacy, and the experimental protocols essential for their evaluation.
The Significance of the Pyrazole Moiety in Kinase Inhibition
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a frequent driver of cancer and other diseases.[3][6] The ATP-binding site of kinases has become a primary target for small molecule inhibitors. The pyrazole ring, with its unique arrangement of nitrogen atoms, is adept at forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, effectively mimicking the adenine core of ATP.[7] This fundamental interaction provides a stable anchor for further chemical modifications to enhance potency and selectivity.[8][9]
The subject of this guide, This compound , incorporates several key structural features:
-
A 1-Methyl-1H-pyrazole Core: The N-methylation of the pyrazole ring can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can also fine-tune its binding interactions within the kinase active site.
-
A Cyclopropanamine Substituent: The rigid cyclopropyl group introduces conformational constraint, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. The amine group provides a potential point for further functionalization or interaction with the target protein.
Comparative Analysis with Other Pyrazole-Based Kinase Inhibitors
While specific publicly available biological data for this compound is limited, we can infer its potential activity and build a comparative profile by examining structurally and functionally related compounds. A prominent example is MK-8033 , a dual inhibitor of the c-Met and Ron receptor tyrosine kinases, which incorporates the 1-methyl-1H-pyrazol-4-yl moiety.[10][11] The c-Met and Ron kinases are implicated in tumor cell proliferation, survival, and metastasis, making them attractive targets for cancer therapy.[12][13]
To provide a quantitative comparison, the table below summarizes the inhibitory activities of several pyrazole-based kinase inhibitors against various targets. This data, synthesized from publicly available literature, highlights the impact of structural modifications on potency and selectivity.
| Compound/Analog Type | Target Kinase(s) | IC50 (nM) | Key Structural Features | Reference |
| MK-8033 Analog | c-Met, Ron | 4.32 (c-Met), 2.39 (Ron) | Contains the 1-methyl-1H-pyrazol-4-yl core within a larger fused ring system. | [11] |
| Pyrazolone-based Inhibitor (AMG 458) | c-Met | Potent, specific data not provided in abstract | Pyrazolone core with quinoline and phenyl substituents. | [8] |
| Pyrazolopyridine Derivative (5a) | c-Met | 4.27 | Fused pyrazolopyridine scaffold. | [14] |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | CDK2 | 5 | Di-pyrazole substituted pyrimidine core. | [15] |
| FN-1501 | FLT3, CDK2, CDK4, CDK6 | 8 (MV4-11 cells) | 1H-pyrazole-3-carboxamide core with a pyrimidine-fused heterocycle. | [16] |
Structure-Activity Relationship (SAR) Insights:
-
The Role of the Pyrazole Core: The pyrazole ring consistently serves as a critical hinge-binding motif across a range of kinase inhibitors.[2][7]
-
Substituents at the 4-Position: The 4-position of the pyrazole ring is a key vector for introducing substituents that can interact with the solvent-exposed region of the ATP-binding site, influencing selectivity and potency. In MK-8033, the linkage at this position connects to a larger aromatic system that contributes to its high affinity.[10][11]
-
N-1 Substitution: The methyl group on the pyrazole nitrogen in our target compound and in MK-8033 is a common feature in potent kinase inhibitors. This substitution can enhance metabolic stability and optimize binding.[17]
-
The Cyclopropyl Moiety: The introduction of a cyclopropyl group, as seen in our target compound, is a strategy to introduce rigidity and explore specific hydrophobic pockets within the active site. The SAR of related compounds suggests that the size and nature of substituents at this position can significantly impact activity.[18]
Experimental Protocols
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for the synthesis of a key intermediate and for assessing kinase inhibition.
Synthesis of (1-Methyl-1H-pyrazol-4-yl)methanamine (A Key Intermediate)
A plausible synthetic route to this compound would likely involve the synthesis of a key intermediate like (1-Methyl-1H-pyrazol-4-yl)methanamine, followed by reaction with a cyclopropyl-containing electrophile or a reductive amination with cyclopropanecarboxaldehyde. A general procedure for the synthesis of a substituted pyrazole amine is described below.
Diagram of a General Synthetic Workflow:
Caption: A typical workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: The test compound is serially diluted in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
Reaction Setup: In a multi-well plate, the recombinant kinase, a specific peptide substrate, and ATP are combined in a reaction buffer.
-
Incubation: The diluted test compound is added to the wells, and the plate is incubated at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed. Control wells with no inhibitor (vehicle only) are included.
-
Detection: A detection reagent containing a luciferase enzyme is added to the wells. This reagent quenches the kinase reaction and initiates a luminescent signal that is inversely proportional to the amount of ATP remaining.
-
Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.
Concluding Remarks
This compound represents a promising scaffold for the development of novel kinase inhibitors. Based on the analysis of structurally related compounds, particularly those targeting the c-Met and Ron kinases, it is plausible that this compound exhibits inhibitory activity against these or other oncologically relevant kinases. The pyrazole core provides a robust anchor for hinge binding, while the N-methyl and cyclopropanamine substituents offer avenues for optimizing potency, selectivity, and pharmacokinetic properties.
Further investigation, including direct synthesis and biological evaluation, is necessary to fully elucidate the therapeutic potential of this compound. The experimental protocols outlined in this guide provide a framework for such studies. As the field of kinase inhibitor discovery continues to evolve, the versatile pyrazole scaffold is certain to remain a central element in the design of next-generation targeted therapies.
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New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PubMed Central. [Link]
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New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Semantic Scholar. [Link]
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Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. MDPI. [Link]
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Structure-Based Design of Novel Class II c-Met Inhibitors: 2. SAR and Kinase Selectivity Profiles of the Pyrazolone Series. Sci-Hub. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]
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IC50 values of some of the representative compounds. ResearchGate. [Link]
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Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzoc[5][12]yclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed. [Link]
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Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed Central. [Link]
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Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzoc[5][12]yclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-. ResearchGate. [Link]
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Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. [Link]
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Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
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Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]
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In Vivo Efficacy of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine Derivatives: A Comparative Guide for LSD1 Inhibition in Oncology
Introduction: The reversible epigenetic modification of histones is a critical regulator of gene expression, and its dysregulation is a hallmark of many cancers. Lysine-specific demethylase 1 (LSD1), also known as KDM1A, has emerged as a key therapeutic target due to its role in demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of tumor suppressor genes and a block in cellular differentiation.[1] The 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine scaffold has given rise to a promising class of potent and selective LSD1 inhibitors. This guide provides an in-depth, objective comparison of the in vivo efficacy of key derivatives from this class, supported by experimental data to inform researchers and drug development professionals in the field of oncology.
The Rise of this compound Derivatives as LSD1 Inhibitors
The development of small molecule inhibitors targeting LSD1 has been a significant focus in cancer epigenetics. The this compound core has proven to be a privileged scaffold for designing irreversible inhibitors that form a covalent adduct with the FAD cofactor in the active site of LSD1. This mechanism-based inhibition leads to a durable pharmacodynamic effect, which is highly desirable for anticancer therapies. Several compounds based on this scaffold have entered preclinical and clinical development, demonstrating promising anti-tumor activity in hematological malignancies and solid tumors, particularly in acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[2]
Comparative In Vivo Efficacy in the MV-4-11 Acute Myeloid Leukemia Xenograft Model
To provide a standardized comparison of in vivo efficacy, we have collated data from studies utilizing the MV-4-11 human AML xenograft model. This cell line is widely used in preclinical oncology and is known to be sensitive to LSD1 inhibition.[3] The following table summarizes the anti-tumor activity of prominent this compound derivatives in this model.
| Compound Name (Alias) | Dose and Schedule | Administration Route | Efficacy Endpoint | Outcome | Reference(s) |
| GSK2879552 | 1.5 mg/kg, daily | Oral (p.o.) | Tumor Growth Inhibition (TGI) | >80% TGI in SCLC xenografts; prolonged survival in AML models.[4][5] | [4][5] |
| Iadademstat (ORY-1001) | 400 µg/kg, once weekly | Oral (p.o.) | Tumor Growth Inhibition, Survival | Inhibited tumor growth and increased survival rate in glioblastoma xenografts. Reduces AML tumor growth in xenografts.[6][7] | [6][7] |
| INCB059872 | Not specified | Oral (p.o.) | Tumor Growth Inhibition, Survival | Significant tumor growth inhibition in human AML xenograft models and prolonged median survival in a murine leukemia model.[8] | [8] |
| LTM-1 | 10 mg/kg, daily | Not specified | Tumor Growth Inhibition | Significantly reduced tumor growth in MV-4-11 xenografted mice.[9] | [9] |
Note: Direct head-to-head comparative studies are limited. The data presented is compiled from individual studies and should be interpreted with consideration of potential variations in experimental conditions.
Mechanism of Action: Beyond Histone Demethylation
The primary mechanism of action for these derivatives is the irreversible inhibition of LSD1's demethylase activity. This leads to an accumulation of mono- and di-methylated H3K4 (H3K4me1/2) at the promoter and enhancer regions of target genes, resulting in the reactivation of silenced tumor suppressor and differentiation-associated genes.[1]
However, emerging evidence suggests a dual mechanism of action. Beyond catalytic inhibition, these compounds can also disrupt the protein-protein interaction between LSD1 and its binding partners, such as GFI1/1B and INSM1.[10] This non-catalytic activity is crucial for inducing differentiation in AML and SCLC cells.[11]
The downstream effects of LSD1 inhibition are multifaceted and contribute to the observed anti-tumor efficacy:
-
Induction of Cellular Differentiation: By removing the differentiation block, LSD1 inhibitors can force malignant blasts to mature into non-proliferating cell types.[2][11]
-
Induction of Apoptosis: Reactivation of pro-apoptotic genes and cell cycle arrest contribute to programmed cell death in cancer cells.[12][13]
-
Modulation of the Tumor Microenvironment: LSD1 inhibition has been shown to enhance anti-tumor immunity by upregulating the expression of immune checkpoint molecules and promoting T-cell infiltration.[13]
Below is a diagram illustrating the central role of LSD1 in cancer pathogenesis and the key signaling pathways affected by its inhibition.
Caption: LSD1 inhibition by this compound derivatives.
Experimental Protocol: In Vivo Efficacy Assessment in an AML Xenograft Model
This section provides a detailed, step-by-step methodology for a representative in vivo efficacy study using the MV-4-11 AML xenograft model.
1. Cell Culture and Animal Models:
- MV-4-11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[5]
- Female immunodeficient mice (e.g., NOD/SCID or SCID/bg) aged 6-8 weeks are used for tumor implantation.[6]
2. Tumor Implantation:
- Harvest MV-4-11 cells during the exponential growth phase and resuspend in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio).
- Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
4. Compound Preparation and Administration:
- Prepare the this compound derivative for oral administration by formulating it in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
- Administer the compound or vehicle control daily via oral gavage at the predetermined dose (e.g., 1.5 mg/kg for GSK2879552).[5]
5. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
- A secondary endpoint can be overall survival, where mice are monitored until a predetermined endpoint (e.g., tumor volume reaches 2000 mm³ or signs of morbidity).
6. Pharmacodynamic and Toxicological Assessment:
- At the end of the study, collect tumor and tissue samples for pharmacodynamic analysis (e.g., western blotting for H3K4me2 levels) to confirm target engagement.
- Monitor for any signs of toxicity, including weight loss, changes in behavior, and at necropsy, examine major organs for any gross abnormalities.
Caption: Experimental workflow for in vivo efficacy testing.
Conclusion and Future Perspectives
The this compound derivatives represent a clinically relevant class of LSD1 inhibitors with demonstrated in vivo anti-tumor efficacy in preclinical models of AML and SCLC. While direct comparative efficacy data is still emerging, the available evidence suggests that compounds like GSK2879552 and Iadademstat are potent agents that warrant further investigation. The dual mechanism of both catalytic inhibition and disruption of protein-protein interactions is a key feature of this compound class.
Future research should focus on head-to-head in vivo comparison studies in standardized preclinical models to better delineate the therapeutic potential of next-generation derivatives. Furthermore, exploring combination therapies with other epigenetic modifiers or standard-of-care agents holds promise for overcoming resistance and improving patient outcomes. The continued development of these targeted epigenetic therapies offers a significant opportunity to advance the treatment landscape for challenging malignancies.
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What potential is there for LSD1 inhibitors to reach approval for AML? - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
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Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
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Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML. (2025, January 22). BioWorld. Retrieved January 15, 2026, from [Link]
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Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
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Abstract 3833: Antitumor activity of novel reversible LSD1 inhibitor in preclinical models of AML and SCLC | Cancer Research - AACR Journals. (2019, July 1). Retrieved January 15, 2026, from [Link]
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LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC - NIH. (2023, July 31). Retrieved January 15, 2026, from [Link]
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Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer - PMC. (2019, March 7). Retrieved January 15, 2026, from [Link]
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INCB-059872 demonstrates promising in vitro and in vivo activity in models of AML. (2016, May 4). BioWorld. Retrieved January 15, 2026, from [Link]
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- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- 8. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 9. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine
Editorial Note: This guide is formulated to provide essential safety and handling protocols for 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine. As of the date of publication, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Consequently, the guidance herein is synthesized from established safety profiles of structurally analogous compounds, including primary amines, pyrazole derivatives, and cyclopropylamines. A conservative approach is adopted, assuming the compound may exhibit the cumulative hazards of these functional groups. Researchers must supplement this guide with their institution's specific safety protocols and conduct a thorough risk assessment before commencing any work.
Hazard Analysis: A Structural Perspective
To establish a robust safety framework, we must first deconstruct the molecule and anticipate its reactivity and toxicology based on its constituent functional groups.
-
Primary Amine (-NH₂): The cyclopropanamine moiety contains a primary amine, a functional group notorious for its basicity and nucleophilicity. Amines of this class are frequently corrosive and can cause severe skin burns and eye damage.[1][2] They can be readily absorbed through the skin and may cause respiratory irritation if inhaled.[1][3]
-
Pyrazole Ring: The 1-methyl-1H-pyrazole core is a common scaffold in pharmacologically active molecules.[4][5] Pyrazole derivatives are often cited as causing skin, eye, and respiratory system irritation.[3][6][7]
-
Cyclopropyl Group: While the cyclopropyl ring itself is less of a toxicological driver, its strained nature can influence the molecule's overall reactivity.
Anticipated Hazard Profile: Based on this structural assessment, this compound should be handled as a substance that is potentially:
-
Corrosive: Capable of causing severe skin burns and eye damage (potential for H314 classification).[1][8]
-
Irritant: Likely to cause skin, eye, and respiratory irritation (potential for H315, H319, H335 classifications).[3][7]
-
Harmful: May be harmful if swallowed, inhaled, or absorbed through the skin.
This conservative assessment necessitates the stringent engineering controls and personal protective equipment (PPE) detailed below.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not merely a checklist; it is a system designed to provide comprehensive protection against all potential routes of exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Rationale and Specifications |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | The amine functionality suggests potential volatility and respiratory irritation. Use a full-face respirator for enhanced eye protection and in case of splashes. Ensure proper fit-testing and cartridge change schedule.[9] |
| Eye & Face | Chemical safety goggles and a full-face shield | Due to the anticipated corrosive nature, protection against splashes is critical. Goggles provide a seal against vapors and splashes, while the face shield offers a secondary barrier for the entire face. Standard safety glasses are insufficient.[1][8] |
| Hand | Double-gloving: Nitrile inner glove, Butyl rubber or heavy-duty nitrile outer glove | Primary amines can degrade standard nitrile gloves over time. The inner nitrile glove provides dexterity and a first line of defense. A more robust outer glove (e.g., butyl rubber) offers superior chemical resistance. Gloves must be inspected before each use and changed immediately upon contamination.[9] |
| Body | Chemical-resistant lab coat (fully buttoned) and chemical-resistant apron | Protects against incidental contact and small splashes. For procedures with a higher risk of splashes, a chemical-resistant suit should be considered. |
| Footwear | Closed-toe, chemical-resistant shoes | Footwear must be non-porous and cover the entire foot to protect against spills. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a systematic workflow is crucial for minimizing exposure and preventing accidents. The following protocol outlines the essential steps for handling this compound, from preparation to cleanup.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound must occur in a designated area within a certified chemical fume hood.
-
Fume Hood Verification: Before starting, verify that the chemical fume hood is functioning correctly (check airflow monitor). The sash should be kept at the lowest possible height during operations.
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[9] Have a spill kit rated for amines/corrosives readily accessible.
-
Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
Handling the Compound
-
Weighing: If weighing a solid form of the compound, do so within the fume hood. Use disposable weigh boats.
-
Transfers: When transferring the substance, whether as a solid or in solution, perform the operation over a secondary containment tray to catch any potential spills.
-
Heating/Reactions: If the compound is to be heated or used in a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup is managed with an appropriate venting system (e.g., a bubbler connected to a scrubber).
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and acids, as these are common incompatibilities for amines.[2]
Post-Handling and Decontamination
-
Surface Decontamination: After completing work, decontaminate all surfaces within the fume hood using a suitable decontamination solution (e.g., a mild acid solution like 5% citric acid to neutralize the amine, followed by a water and detergent wash).
-
Equipment Cleaning: Thoroughly clean all glassware and equipment. The initial rinse should be collected as hazardous waste.[10]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron, face shield, inner gloves, lab coat, and finally, respirator.
-
Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water after removing PPE.[9]
Disposal Plan: Managing the Waste Stream
Proper segregation and disposal of chemical waste are paramount for laboratory and environmental safety.
-
Waste Segregation: All waste contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or excess compound.
-
Contaminated consumables (gloves, weigh boats, paper towels).
-
The first rinseate from cleaning glassware.[10]
-
-
Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container with a secure lid. The label must read "Hazardous Waste" and list all chemical constituents.[10]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for waste disposal through your institution's Environmental Health & Safety (EHS) department. Do not pour any waste containing this compound down the drain.[10]
Emergency Procedures: Spill and Exposure Management
In Case of Skin Contact:
-
Immediately go to the nearest safety shower.
-
Remove all contaminated clothing while under the shower.
-
Flush the affected area with copious amounts of water for at least 15 minutes.[1]
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately go to the nearest eyewash station.
-
Hold eyelids open and flush with a gentle stream of water for at least 15 minutes.[1]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.[2]
In Case of a Spill:
-
Alert others in the vicinity and evacuate the immediate area if necessary.
-
If the spill is large or you are not comfortable cleaning it, contact your EHS department immediately.
-
For small spills inside a fume hood:
-
Ensure appropriate PPE is worn.
-
Neutralize the spill with a suitable agent (e.g., a spill kit absorbent for amines).
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontaminate the spill area as described in section 3.3.
-
Visual Workflow and Logic Diagrams
To further clarify the procedural logic, the following diagrams illustrate the core decision-making and workflow processes for safely handling this compound.
Caption: High-level workflow for handling the target compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.at [fishersci.at]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
